7-Fluoro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Overview
Description
7-Fluoro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinazoline ring, a piperidine ring attached to the 4th position, and a 2-methylpyridin-4-yloxy group linked via a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the piperidine moiety.
Linking the 2-Methylpyridin-4-yloxy Group: The final step involves the formation of the ether linkage between the piperidine ring and the 2-methylpyridin-4-yloxy group, typically achieved through Williamson ether synthesis using an alkoxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, potentially reducing the quinazoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully reduced quinazoline derivatives.
Scientific Research Applications
7-Fluoro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the role of specific proteins or enzymes.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline: Lacks the fluorine atom at the 7th position, which may affect its binding affinity and specificity.
7-Chloro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and biological activity.
7-Fluoro-4-(3-{[(2-ethylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline: Has an ethyl group instead of a methyl group on the pyridine ring, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom at the 7th position and the specific arrangement of functional groups in 7-Fluoro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline contribute to its unique chemical and biological properties. These structural features can enhance its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
7-fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-14-9-17(6-7-22-14)26-12-15-3-2-8-25(11-15)20-18-5-4-16(21)10-19(18)23-13-24-20/h4-7,9-10,13,15H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLYLBXIDKYSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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